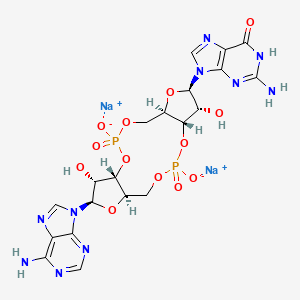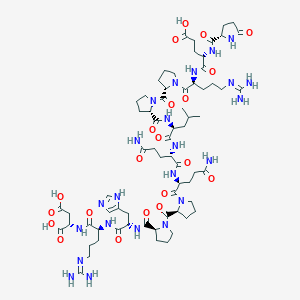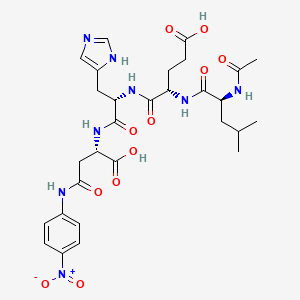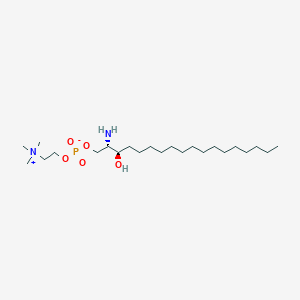
cGAMP (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic guanosine monophosphate-adenosine monophosphate disodium, commonly referred to as cGAMP disodium, is a cyclic dinucleotide that functions as an endogenous second messenger in metazoans. It plays a crucial role in the innate immune response by triggering the production of interferons in response to cytosolic DNA. This compound activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other immune mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
cGAMP disodium is synthesized from adenosine triphosphate (ATP) and guanosine triphosphate (GTP) by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA. The synthesis involves the formation of mixed phosphodiester linkages, with one between the 2’-hydroxyl group of guanosine monophosphate and the 5’-phosphate group of adenosine monophosphate, and the other between the 3’-hydroxyl group of adenosine monophosphate and the 5’-phosphate group of guanosine monophosphate .
Industrial Production Methods
Industrial production of cGAMP disodium typically involves recombinant DNA technology to produce the cGAS enzyme, which is then used to catalyze the synthesis of cGAMP from ATP and GTP. The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
cGAMP disodium undergoes various chemical reactions, including:
Oxidation: cGAMP can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are less common for cGAMP due to its stable cyclic structure.
Substitution: cGAMP can undergo substitution reactions, particularly at the phosphate groups, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in reactions involving cGAMP disodium include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides for introducing new substituents at the phosphate groups.
Major Products Formed
The major products formed from reactions involving cGAMP disodium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphorylated derivatives of cGAMP .
Scientific Research Applications
cGAMP disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cyclic dinucleotide synthesis and reactions.
Biology: Plays a crucial role in studying the innate immune response, particularly the cGAS-STING pathway.
Medicine: Investigated for its potential as an adjuvant in vaccines and as a therapeutic agent in cancer immunotherapy.
Industry: Used in the development of diagnostic tools and assays for detecting cytosolic DNA and studying immune responses
Mechanism of Action
cGAMP disodium exerts its effects by binding to the stimulator of interferon genes (STING) receptor located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that activates downstream signaling pathways, including the TBK1-IRF3 pathway. This leads to the production of type I interferons and other cytokines, which play a crucial role in the innate immune response against viral infections and tumors .
Comparison with Similar Compounds
Similar Compounds
Cyclic di-guanosine monophosphate (c-di-GMP): Another cyclic dinucleotide involved in bacterial signaling.
Cyclic di-adenosine monophosphate (c-di-AMP): A cyclic dinucleotide involved in bacterial and eukaryotic signaling.
3’,3’-cGAMP: A bacterial analog of cGAMP with different phosphodiester linkages
Uniqueness
cGAMP disodium is unique due to its mixed phosphodiester linkages and its role as an endogenous second messenger in metazoans. It has a higher affinity for the STING receptor compared to other cyclic dinucleotides, making it a potent activator of the innate immune response .
Properties
Molecular Formula |
C20H22N10Na2O13P2 |
|---|---|
Molecular Weight |
718.4 g/mol |
IUPAC Name |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
MFPHQIYDBUVTRL-DQNSRKNCSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B10786794.png)
![quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B10786801.png)
![2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10786822.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10786826.png)
![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)


![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)

